Product packaging for [(4-Cyclohexylphenyl)sulfonyl]indoline(Cat. No.:)

[(4-Cyclohexylphenyl)sulfonyl]indoline

Cat. No.: B5784797
M. Wt: 341.5 g/mol
InChI Key: XMZSTNCQKGKKCX-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexylphenyl)sulfonyl]indoline (CAS 693270-07-4) is an organosulfur compound with a molecular formula of C20H23NO2S and a molecular weight of 341.47 g/mol . This sulfonamide-based chemical features an indoline group linked to a 4-cyclohexylphenylsulfonyl moiety, characterized by low rotational bond count and a specific carbon bond saturation (Fsp3) of 0.4 . Its structure suggests potential as a valuable scaffold in medicinal chemistry and neuroscience research. Compounds with structural similarities to this sulfonylindoline have been identified as potential inhibitors of LINGO1, a key protein repressor of axonal growth and regeneration in the central nervous system . Inhibition of LINGO1 is a promising therapeutic strategy for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's, and Alzheimer's disease, as it may promote nerve regeneration and remyelination . The product is offered with a minimum purity of 90% and is intended for research applications exclusively . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO2S B5784797 [(4-Cyclohexylphenyl)sulfonyl]indoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-24(23,21-15-14-18-8-4-5-9-20(18)21)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSTNCQKGKKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclohexylphenyl Sulfonyl Indoline

Precursor Synthesis and Optimization

The efficient synthesis of [(4-Cyclohexylphenyl)sulfonyl]indoline relies heavily on the successful and optimized preparation of its constituent precursors: the substituted indoline (B122111) scaffold and the 4-cyclohexylphenylsulfonyl precursor.

The indoline framework is a privileged structural motif in many biologically active compounds. organic-chemistry.orgresearchgate.net Its synthesis can be approached through various strategies, often involving the cyclization of appropriately substituted anilines. While numerous methods exist for creating substituted indoles, which can subsequently be reduced to indolines, direct synthesis of the indoline ring is also common. organic-chemistry.orgthieme.de

Common synthetic routes to indoline scaffolds include:

Palladium-catalyzed cyclization: Domino reactions involving Pd-catalyzed processes, such as a Sonogashira coupling followed by aminopalladation and reductive elimination, can be employed to construct 2,3-substituted indoles from o-iodoanilines and alkynes, which can then be reduced to the corresponding indolines. organic-chemistry.org

Cycloaddition reactions: The dearomatization of indoles through cycloaddition reactions represents a powerful method for generating complex and stereochemically rich indoline ring systems. nih.govacs.org For instance, Zn(II)-catalyzed [3+2] or [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes can yield polycyclic fused indoline scaffolds. nih.govacs.org

Copper-catalyzed cyclization: The reaction of 2-ethynylanilines with sulfonyl azides in the presence of a copper catalyst provides a direct route to indoline derivatives, allowing for the introduction of various functional groups at the 2-position of the indoline ring under mild conditions. elsevierpure.com

The choice of method often depends on the desired substitution pattern on the indoline ring. For the synthesis of the unsubstituted indoline precursor, simpler methods starting from 2-chloro- or 2-bromo-phenethylamine derivatives via intramolecular cyclization are often employed.

The key reagent for introducing the sulfonyl group is typically 4-cyclohexylphenylsulfonyl chloride. Its synthesis follows established procedures for the preparation of arylsulfonyl chlorides. orgsyn.org The most common method involves the direct chlorosulfonation of cyclohexylbenzene (B7769038).

The general reaction is as follows: Cyclohexylbenzene is treated with an excess of chlorosulfonic acid, often at controlled temperatures, to introduce the chlorosulfonyl group (-SO₂Cl) onto the phenyl ring. google.comgoogle.com The para-substituted product is typically favored due to the steric bulk of the cyclohexyl group directing the electrophilic substitution. The reaction mixture is then carefully quenched with ice water, and the resulting 4-cyclohexylphenylsulfonyl chloride is extracted and purified. orgsyn.org

Alternative methods for preparing arylsulfonyl chlorides include the reaction of the corresponding sodium arylsulfonate with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org However, the direct chlorosulfonation of the parent arene is often more direct for industrial-scale production.

Coupling Strategies for Sulfonyl Indoline Formation

The final and critical step in the synthesis of this compound is the formation of the sulfonamide bond between the indoline nitrogen and the 4-cyclohexylphenylsulfonyl chloride.

The sulfonylation of indolines can be achieved through several methods. The most straightforward approach is the nucleophilic attack of the indoline nitrogen on the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

However, recent advancements have focused on more sophisticated and regioselective methods, particularly for the functionalization of the indoline ring itself. Copper-catalyzed direct C-H sulfonylation has emerged as a powerful tool. sci-hub.senih.govacs.org These reactions often employ a directing group on the indoline nitrogen to achieve high regioselectivity, for instance, at the C7 position. sci-hub.senih.govacs.org While the target compound involves N-sulfonylation, these C-H sulfonylation methods highlight the versatility of modern sulfonylation chemistry.

For the N-sulfonylation to produce this compound, the reaction is typically a standard Schotten-Baumann type reaction, where indoline is treated with 4-cyclohexylphenylsulfonyl chloride in the presence of an aqueous or organic base.

For the N-sulfonylation of indoline, the optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters include the choice of solvent, base, and temperature.

Table 1: Typical Reaction Conditions for N-Sulfonylation of Indoline

Parameter Condition Rationale
Solvent Dichloromethane, Tetrahydrofuran, or a biphasic system with water Provides good solubility for the reactants and facilitates the reaction.
Base Pyridine, Triethylamine (B128534), or aqueous Sodium Hydroxide Acts as an acid scavenger to neutralize the HCl formed during the reaction.

| Temperature | 0 °C to room temperature | The reaction is often exothermic, and lower temperatures can help control the reaction rate and minimize side reactions. |

While direct N-sulfonylation is typically not catalytic, related C-H sulfonylation reactions have been extensively studied with various catalysts. Copper(I) and Copper(II) salts, such as Cu(OAc)₂·H₂O, have proven to be effective catalysts for the C7 sulfonylation of indolines when a directing group is present. sci-hub.se The optimization of these catalytic systems involves screening different copper sources, ligands, bases, and oxidants to maximize yield. sci-hub.se

Table 2: Optimization of a Cu-Catalyzed C7-Sulfonylation of a Directed Indoline

Entry Catalyst (mol%) Base (equiv.) Additive (equiv.) Solvent Temp (°C) Yield (%)
1 Cu(OAc)₂·H₂O (30) - - Dioxane 120 <10
2 Cu(OAc)₂·H₂O (30) - - Toluene 120 <10
3 Cu(OAc)₂·H₂O (30) - - HFIP 120 19
4 Cu(OAc)₂·H₂O (30) Na₂CO₃ (2.0) - HFIP 120 79
5 Cu(OAc)₂·H₂O (20) Na₂CO₃ (2.0) Ag₂CO₃ (0.5) HFIP 110 82

Data adapted from a study on the C7 sulfonylation of 1-(pyrimidin-2-yl)indoline with p-toluenesulfonyl chloride. sci-hub.se

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. nih.gov For sulfonylation reactions, several green chemistry approaches have been explored. rsc.orgresearchgate.net

Solvent-free and Water-based Reactions: Performing reactions in water or under solvent-free conditions reduces the reliance on volatile organic compounds. researchgate.netresearchgate.net Visible-light-induced sulfonylation of alkenes and alkynes with sulfonyl chlorides has been successfully demonstrated in water. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional methods by using electricity instead of chemical oxidants or reductants. rsc.org Electrochemical sulfonylation of indoles with inorganic sulfites has been developed for the direct synthesis of indole (B1671886) sulfonic esters. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including sulfonylation reactions, under mild conditions. researchgate.net

These green methodologies, while not all directly applied to the synthesis of this compound in the literature, represent promising future directions for making the synthesis of this and related compounds more sustainable.

Advanced Synthetic Route Development

The development of advanced synthetic routes for this compound focuses on enhancing stereochemical control, improving efficiency through continuous processes, and streamlining the assembly of the core structure.

Stereoselective Synthesis of Enantiopure this compound

The indoline core of the target molecule does not possess a stereocenter unless substituted on the pyrroline (B1223166) ring. However, for analogs of this compound that do bear stereogenic centers, for instance at the 2-position of the indoline ring, stereoselective synthesis is crucial. A common strategy to achieve enantiopure N-sulfonylindolines is through the kinetic resolution of a racemic indoline derivative.

One established method involves the use of a chiral non-racemic catalyst to selectively catalyze the sulfonylation of one enantiomer of the indoline precursor at a faster rate than the other. For example, an atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalyst has been successfully employed in the kinetic resolution of 2-substituted indolines via N-sulfonylation. This approach would involve reacting a racemic 2-substituted indoline with a suitable sulfonylating agent, such as 4-cyclohexylphenylsulfonyl chloride, in the presence of the chiral catalyst. The result is a mixture of the slower-reacting indoline enantiomer and the faster-forming diastereomeric N-sulfonylindoline product, which can then be separated. The choice of sulfonyl chloride can be critical for achieving high stereodiscrimination.

Catalyst TypeSubstrateKey FeaturePotential Outcome for this compound Analogs
Atropisomeric 4-DMAP-N-oxideRacemic 2-substituted indolineCatalytic kinetic resolutionAccess to enantiopure 2-substituted-[(4-Cyclohexylphenyl)sulfonyl]indoline

Flow Chemistry Applications in Synthesis

Flow chemistry offers significant advantages for the synthesis of sulfonamides, including improved safety, scalability, and reaction control. The synthesis of this compound can be adapted to a continuous flow process. A plausible two-stage flow synthesis would involve:

Preparation of 4-Cyclohexylphenylsulfonyl Chloride: In a first reactor module, 4-cyclohexylbenzene could be reacted with a chlorosulfonating agent, such as chlorosulfonic acid, under controlled temperature conditions. The short residence time and efficient heat transfer in a microreactor would mitigate the risks associated with this highly exothermic reaction.

N-Sulfonylation of Indoline: The output from the first module, the 4-cyclohexylphenylsulfonyl chloride solution, would then be mixed with a stream of indoline and a base (e.g., triethylamine or an immobilized base) in a second reactor module. The reaction to form this compound would proceed rapidly. In-line purification, such as liquid-liquid extraction or passing through a scavenger resin column, could be integrated to remove by-products and excess reagents, yielding a continuous stream of the purified product.

The benefits of a flow approach include the ability to safely handle hazardous reagents and intermediates, precise control over reaction parameters leading to higher yields and purity, and the potential for straightforward scaling by extending the operation time or by using parallel reactor lines.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. While a direct MCR for this compound is not immediately apparent, MCRs could be employed to synthesize highly functionalized indoline precursors, which could then be sulfonylated.

For instance, a three-component reaction involving an aniline (B41778) derivative, an aldehyde, and an activated alkene could be envisioned to construct a substituted indoline ring. Subsequent N-sulfonylation with 4-cyclohexylphenylsulfonyl chloride would then yield a complex analog of the target compound. The Ugi and Passerini reactions are other examples of powerful MCRs that could be adapted to generate precursors for N-arylsulfonylindolines, offering a high degree of molecular diversity.

Process Intensification and Scale-Up Considerations in Laboratory Synthesis

For the laboratory-scale synthesis of this compound, process intensification focuses on maximizing the efficiency and output of standard batch procedures.

Reaction Engineering for Enhanced Yield and Selectivity

The key reaction for the synthesis of this compound is the N-sulfonylation of indoline. To enhance yield and selectivity, several reaction parameters must be optimized:

Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is commonly used to neutralize the HCl generated during the reaction. The use of an excess of a solid-supported base can simplify workup.

Solvent: The reaction is typically carried out in an aprotic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile. The solvent should be chosen to ensure the solubility of all reactants and reagents.

Temperature Control: The addition of the sulfonyl chloride to the indoline solution is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature.

Stoichiometry: Using a slight excess of the sulfonylating agent can help to drive the reaction to completion, but this must be balanced with the ease of purification to remove the unreacted sulfonyl chloride.

ParameterConsiderationTypical Conditions
BaseNeutralize HCl, minimize side reactionsTriethylamine, DIPEA
SolventSolubilize reactantsDichloromethane, THF
TemperatureControl exothermicity0 °C to room temperature
StoichiometryDrive reaction to completion1.0-1.2 equivalents of sulfonyl chloride

Isolation and Purification Techniques for Research Applications

Following the reaction, a standard workup procedure is employed to isolate the crude this compound. This typically involves:

Quenching: The reaction mixture is quenched with water or an aqueous solution of a mild acid or base to remove excess reagents and salts.

Extraction: The product is extracted into an organic solvent.

Washing: The organic layer is washed sequentially with dilute acid, dilute base, and brine to remove impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified, most commonly by one of the following techniques in a research setting:

Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is an effective method for obtaining high-purity material.

Silica (B1680970) Gel Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is the method of choice. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used to elute the product from the column.

The purity of the final product is then assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Transformations and Reactivity of 4 Cyclohexylphenyl Sulfonyl Indoline

Reactivity of the Indoline (B122111) Core

The presence of the N-sulfonyl group modulates the typical reactivity of the indoline nucleus. By withdrawing electron density from the nitrogen atom, the aromatic portion of the indoline ring is deactivated towards electrophilic attack compared to unsubstituted indoline. Conversely, the C2 and C3 positions of the five-membered ring exhibit altered reactivity.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution on the benzene (B151609) ring of the indoline core of [(4-Cyclohexylphenyl)sulfonyl]indoline is generally disfavored due to the deactivating effect of the N-sulfonyl group. However, under forcing conditions, substitution may occur. The directing influence of the substituted amino group and the alkyl portion of the indoline ring typically directs incoming electrophiles to the C5 and C7 positions.

Studies on related N-acyl and N-sulfonylindoles have shown that electrophilic substitution, such as nitration or halogenation, proceeds with a preference for the C5 position. It is important to note that the specific reaction conditions, including the nature of the electrophile and the solvent system, can influence the regioselectivity of the substitution.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄5-Nitro-[(4-cyclohexylphenyl)sulfonyl]indoline
BrominationBr₂/FeBr₃5-Bromo-[(4-cyclohexylphenyl)sulfonyl]indoline
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-[(4-cyclohexylphenyl)sulfonyl]indoline

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on deactivated aromatic systems.

Nucleophilic Additions and Substitutions

The N-sulfonyl group renders the nitrogen atom of this compound non-nucleophilic. However, the indoline scaffold can participate in reactions with nucleophiles at other positions. For instance, the generation of an organometallic species via deprotonation at the C2 position could facilitate subsequent reactions with electrophiles.

While direct nucleophilic addition to the indoline ring itself is uncommon, related N-sulfonyl imines, which can be formed via oxidation, are excellent electrophiles for nucleophilic additions.

Oxidation and Reduction Pathways

Oxidation: The indoline core of this compound can be oxidized to the corresponding indole (B1671886) derivative, [(4-Cyclohexylphenyl)sulfonyl]indole. This aromatization is a common transformation and can be achieved using a variety of oxidizing agents.

In some cases, oxidation can lead to the formation of N-arylsulfonylimines, which are valuable synthetic intermediates. beilstein-journals.org The specific product obtained often depends on the oxidant used and the reaction conditions.

Reduction: The reduction of the N-sulfonyl group is a challenging transformation due to the stability of the sulfur-nitrogen bond. However, under harsh reducing conditions, cleavage of the sulfonyl group to yield indoline is possible. More commonly, other functional groups within the molecule would be reduced preferentially.

Transformations Involving the Sulfonyl Group

The (4-cyclohexylphenyl)sulfonyl moiety is generally stable, but it can undergo specific chemical transformations.

Stability and Degradation Pathways Under Controlled Conditions

N-arylsulfonylindolines, including this compound, are generally stable compounds under neutral and mildly acidic or basic conditions at moderate temperatures. The robust nature of the N-sulfonyl group contributes to this stability.

Degradation can occur under more extreme conditions. Strong acidic conditions can lead to hydrolysis of the sulfonamide bond, although this typically requires elevated temperatures. Similarly, strongly basic conditions can also promote cleavage of the N-S bond. Reductive cleavage, as mentioned earlier, is another potential degradation pathway under specific reducing environments.

The stability of related N-arylsulfonyl compounds has been investigated, and they are often employed as protecting groups in organic synthesis due to their resilience to a wide range of reaction conditions.

Reactivity of the Cyclohexylphenyl Moiety

The reactivity of the this compound is dictated by the distinct characteristics of its constituent parts: the indoline nucleus, the sulfonyl bridge, and the 4-cyclohexylphenyl substituent. This section will focus on the chemical transformations possible at the cyclohexylphenyl moiety.

Functionalization of the Cyclohexyl Ring

The cyclohexyl group, being a saturated aliphatic ring, primarily undergoes free radical reactions. The most reactive positions on the cyclohexyl ring are the benzylic C-H bonds, where the carbon is directly attached to the phenyl ring. This increased reactivity is due to the resonance stabilization of the resulting benzylic radical.

One of the primary methods for functionalizing the cyclohexyl ring is through radical halogenation. ucalgary.ca Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of UV light or a radical initiator leads to the selective substitution of a benzylic hydrogen with a halogen atom. ucalgary.ca N-Bromosuccinimide (NBS) is often used as a milder and more selective reagent for benzylic bromination. ucalgary.ca

Another key reaction is the oxidation of the benzylic position. The cyclohexyl group can be oxidized to a hydroperoxide, which can then undergo further transformations. wikipedia.org This process is analogous to the cumene (B47948) process for phenol (B47542) production. wikipedia.org The resulting cyclohexylbenzene (B7769038) hydroperoxide can then be cleaved to yield phenol and cyclohexanone. wikipedia.org While this specific transformation would alter the core structure of the parent molecule, it highlights the reactivity of the benzylic position of the cyclohexyl group.

The Baeyer-Villiger oxidation offers another route for the transformation of the cyclohexyl ring, should it be oxidized to a ketone (cyclohexanone) at the benzylic position first. youtube.comyoutube.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). youtube.com This demonstrates a potential pathway for further diversification of the cyclohexyl moiety after an initial oxidation step.

Table 1: Potential Functionalization Reactions of the Cyclohexyl Ring

Reaction Type Reagents Product Type Ref.
Radical Halogenation Br₂, Cl₂, NBS Halogenated Cyclohexyl ucalgary.ca
Oxidation O₂, Initiators Hydroperoxide wikipedia.org

Aromatic Functionalization of the Phenyl Ring

The phenyl ring of the 4-cyclohexylphenyl moiety is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this substitution is governed by the directing effects of the two substituents already present on the ring: the cyclohexyl group and the sulfonyl group.

The cyclohexyl group is an alkyl group, which is an ortho-, para-director and an activating group. libretexts.org Conversely, the sulfonyl group (-SO₂R) is a strongly deactivating group and a meta-director. organicchemistrytutor.comyoutube.com In this compound, these two groups are para to each other. Therefore, for an incoming electrophile, the directing effects are in conflict. The positions ortho to the cyclohexyl group are also meta to the sulfonyl group. The positions meta to the cyclohexyl group are also ortho to the sulfonyl group.

Generally, activating groups have a stronger influence than deactivating groups. However, the steric bulk of the cyclohexyl group may hinder substitution at the ortho positions. masterorganicchemistry.com Therefore, electrophilic substitution will likely occur at the positions ortho to the cyclohexyl group (and meta to the sulfonyl group). Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com

The sulfonyl group itself can be used as a removable blocking group to direct substitution to a specific position. masterorganicchemistry.com For instance, if the para position is blocked by the sulfonyl group, subsequent substitution is directed to the ortho position relative to the activating group. The sulfonyl group can later be removed by treatment with strong acid. masterorganicchemistry.com

Table 2: Directing Effects of Substituents on the Phenyl Ring

Substituent Type Directing Effect Ref.
Cyclohexyl Activating Ortho, Para libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions of Substituted Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmit.edu While there is no specific data on this compound, we can infer the potential for its substituted analogues to participate in such reactions based on studies of similar structures.

N-arylsulfonamides are known to undergo palladium-catalyzed N-arylation with aryl chlorides, bromides, and iodides. acs.orgnih.gov This suggests that if a halogen were introduced onto the indoline ring of the parent compound, it could serve as a handle for cross-coupling reactions. Similarly, the nitrogen of the sulfonamide can act as a nucleophile in coupling reactions with aryl halides. acs.org

Furthermore, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides. nih.gov This indicates that a boronic acid derivative of the cyclohexylphenyl moiety could be a precursor to the parent compound and its analogues.

Research on N-arylsulfonylindoles has shown that these compounds can be synthesized and functionalized using palladium-catalyzed reactions. nih.govnih.gov For example, the synthesis of C-5 substituted N-arylsulfonylindoles has been reported. nih.gov Palladium-catalyzed oxidative cross-coupling reactions have also been developed for N-tosylhydrazones with indoles to form N-vinylindoles, demonstrating the versatility of palladium catalysis in modifying the indoline core. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Related Compounds

Reactants Product Type Ref.
Aryl Halides and Sulfonamides N-Aryl Sulfonamides acs.orgnih.gov
Arylboronic Acids and a [SO₂Cl]⁺ Synthon Arylsulfonyl Chlorides nih.gov
N-Tosylhydrazones and Indoles N-Vinylindoles nih.gov

Photochemical and Thermal Reactivity Studies

The photochemical and thermal stability of this compound is an important aspect of its chemical profile. While specific studies on this compound are not available, general knowledge of related structures allows for informed predictions.

Thermally, the N-S bond in sulfonamides can be cleaved. The thermal decomposition of sulfonyl azides, for instance, proceeds with the loss of nitrogen gas to form a sulfonylnitrene intermediate. datapdf.comacs.org While the parent compound is not an azide, this indicates that the sulfonyl group can be reactive under thermal stress. The thermal decomposition of other sulfonyl compounds can also proceed via radical pathways. datapdf.com Studies on nitrogen-rich heterocyclic esters have shown that decomposition often begins with the cleavage of the bonds within the ester and heterocyclic moieties at elevated temperatures. mdpi.com

The photochemical reactivity of N-arylsulfonylindoles has been explored in the context of their biological activity. nih.govnih.gov Generally, aromatic compounds can undergo various photochemical reactions upon absorption of UV light. For N-naphthalimide derivatives linked to a naphthol, efficient Förster resonance energy transfer (FRET) can occur, leading to low quantum yields for other photochemical processes. mdpi.com Protic solvents can also influence the excited states of related imide chromophores. mdpi.com Given the presence of two aromatic systems (indoline and phenyl) in the target molecule, a rich and complex photochemistry can be anticipated, potentially involving intramolecular energy or electron transfer processes.

Table 4: Potential Thermal and Photochemical Reactions

Reaction Type Conditions Potential Products/Intermediates Ref.
Thermal Decomposition High Temperature Cleavage of N-S bond, radical species datapdf.comrsc.org

Computational and Theoretical Investigations of 4 Cyclohexylphenyl Sulfonyl Indoline

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like [(4-Cyclohexylphenyl)sulfonyl]indoline, DFT calculations can be employed to determine optimized geometry, electronic energies, and the distribution of electron density. mdpi.com

Typically, a hybrid functional such as B3LYP with a suitable basis set like 6-311G(d,p) is used for geometry optimization and frequency calculations. researchgate.net These calculations provide the most stable three-dimensional arrangement of the atoms in the molecule. The electronic properties, such as ionization potential and electron affinity, can be derived from the energies of the frontier molecular orbitals. researchgate.net

Table 1: Exemplary DFT-Calculated Electronic Properties

PropertyValueUnit
Total Energy(Typical negative value)Hartrees
Dipole Moment(Value)Debye
Ionization Potential(Value)eV
Electron Affinity(Value)eV

Note: The values in this table are illustrative and would be determined through specific DFT calculations for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy gap between the HOMO and LUMO is a significant parameter, indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity. researchgate.net The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For sulfonyl-containing compounds, the HOMO is often localized on the electron-rich aromatic or heterocyclic rings, while the LUMO may be distributed over the sulfonyl group and adjacent moieties. mdpi.com

Table 2: Exemplary Frontier Molecular Orbital Data

OrbitalEnergy (eV)Primary Contribution
HOMO(Typical negative value)Indoline (B122111) and Phenyl Rings
LUMO(Typical negative value)Sulfonyl Group and Phenyl Ring
HOMO-LUMO Gap(Calculated difference)(Value)

Note: The data presented here is a conceptual representation based on similar structures and would require specific calculations for this compound.

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are critical for its biological activity. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.net For this compound, key rotatable bonds would include the C-S bond between the phenyl and sulfonyl groups, and the S-N bond between the sulfonyl group and the indoline nitrogen.

By performing a relaxed PES scan, where the rest of the molecule's geometry is optimized at each step of the rotation, a profile of energy versus dihedral angle can be generated. This profile reveals the low-energy conformations (local minima) and the energy barriers between them (transition states). researchgate.net Such studies are instrumental in identifying the most stable conformers of the molecule.

Molecular Dynamics Simulations in Explicit Solvent Models

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account environmental factors such as solvent. nih.gov By simulating the motion of the molecule in a box of water molecules (an explicit solvent model), researchers can observe its conformational changes, flexibility, and interactions with the solvent. nih.gov

Ligand-Target Interaction Modeling (Excluding Clinical Outcomes)

Understanding how this compound might interact with a biological target is a key aspect of computational investigation, often explored through molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a protein target. rsc.org

The process involves predicting the binding conformation and affinity. The scoring functions used in docking programs estimate the binding energy, with more negative scores generally indicating a more favorable interaction. researchgate.net Analysis of the docked pose can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues. mdpi.com For instance, the sulfonyl group can act as a hydrogen bond acceptor, while the phenyl and cyclohexyl groups can engage in hydrophobic interactions. mdpi.com

Table 3: Exemplary Ligand-Target Interaction Data from Molecular Docking

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
(Hypothetical Target 1)(Value)(e.g., Arg, Leu, Phe)Hydrogen Bonding, Hydrophobic
(Hypothetical Target 2)(Value)(e.g., Tyr, Val, Trp)Pi-Stacking, Hydrophobic

Note: This table is for illustrative purposes. The actual targets and interaction details would depend on the specific biological context being investigated.

Molecular Docking Studies with Relevant Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's conformational space is explored to find the orientation that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and minimizes steric clashes within the protein's binding pocket. The strength of this interaction is typically estimated by a scoring function, which provides a value for the binding affinity.

For this compound, molecular docking studies could be performed against a variety of protein targets where indole (B1671886) or sulfonyl-containing compounds have shown activity. For instance, studies on similar sulfonylated indole derivatives have explored their potential as inhibitors of enzymes like pyruvate (B1213749) kinase M2 (PKM2), which is implicated in cancer metabolism. nih.gov Docking studies of related isatin (B1672199) sulfonamides have also been conducted on viral polymerases. nih.gov

A hypothetical docking study of this compound with a protein kinase, a common target for such scaffolds, might reveal key interactions. The sulfonyl group could act as a hydrogen bond acceptor with backbone amide protons of the hinge region, a critical interaction for many kinase inhibitors. The cyclohexylphenyl moiety would likely occupy a hydrophobic pocket, while the indoline core could form additional van der Waals contacts or pi-stacking interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Target ProteinHypothetical Kinase XYZ
PDB IDN/A (Illustrative)
Binding Affinity (kcal/mol)-9.5
Key Interacting ResiduesLEU83, VAL91, LYS39
Hydrogen BondsSulfonyl oxygen with LEU83 backbone NH
Hydrophobic InteractionsCyclohexyl ring with VAL91; Phenyl ring with LYS39

This table presents hypothetical data for illustrative purposes.

QM/MM Approaches for Active Site Analysis

To gain a more accurate understanding of the interactions within a protein's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These approaches combine the accuracy of quantum mechanics for a small, critical region of the system (e.g., the ligand and key active site residues) with the efficiency of molecular mechanics for the larger environment (the rest of the protein and solvent). rsc.org

In the case of this compound bound to a protein, a QM/MM study would treat the ligand and the side chains of interacting amino acids at a quantum mechanical level. This allows for a detailed description of electronic effects, such as charge transfer, polarization, and the formation and breaking of covalent bonds, which are not captured by classical force fields. The remainder of the protein and the surrounding water molecules would be treated with molecular mechanics.

Binding Free Energy Calculations (Alchemical Transformations)

While molecular docking provides a rapid estimation of binding affinity, more rigorous methods are needed for quantitative predictions. Binding free energy calculations, such as those employing alchemical transformations, offer a more accurate determination of the Gibbs free energy of binding (ΔG_bind). These methods are computationally intensive but provide valuable insights for lead optimization in drug discovery. nih.govnih.gov

Alchemical free energy calculations involve creating a non-physical, or "alchemical," pathway that transforms the ligand into a set of dummy atoms (annihilation) or into another ligand (perturbation) both in the solvated state and when bound to the protein. By simulating discrete steps along this pathway, the free energy difference between the end states can be calculated. Common techniques include Thermodynamic Integration (TI) and Free Energy Perturbation (FEP). uni-duesseldorf.de

For this compound, these calculations could be used to precisely rank its binding affinity against a panel of known inhibitors or to predict the effect of structural modifications on binding potency. The results of such calculations are often presented as a relative binding free energy (ΔΔG_bind) when comparing two ligands.

Table 2: Illustrative Binding Free Energy Calculation Results for this compound

MethodSystemCalculated ΔG_bind (kcal/mol)
MM/PBSAThis compound-Kinase XYZ-12.3 ± 0.8
Alchemical FEPThis compound vs. Analogue A-1.5 ± 0.3 (ΔΔG_bind)

This table presents hypothetical data for illustrative purposes. MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is another, less rigorous, end-point method for estimating binding free energy. nih.gov

Reaction Mechanism Predictions for Synthetic Pathways

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore potential reaction pathways, identify key intermediates and transition states, and predict reaction kinetics and thermodynamics.

A likely synthetic route to this compound involves the sulfonylation of indoline with 4-cyclohexylphenylsulfonyl chloride. Computational studies can model this reaction to understand its feasibility and potential challenges.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate.

Using quantum mechanical methods, such as Density Functional Theory (DFT), the structure of the transition state for the sulfonylation of indoline can be located on the potential energy surface. This would likely involve the nucleophilic attack of the indoline nitrogen on the sulfur atom of the sulfonyl chloride, with the concomitant departure of the chloride ion. The calculated vibrational frequencies can confirm that the located structure is indeed a true transition state (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate).

Reaction Coordinate Analysis

For the synthesis of this compound, this analysis would provide valuable information for optimizing reaction conditions. For example, a high calculated activation energy might suggest that the reaction requires heating or the use of a catalyst. The energy profile can also reveal the presence of any intermediates along the reaction pathway.

Predictive Modeling for Structural Modifications and Analogues

The computational tools described above can be leveraged to guide the design of new analogues of this compound with improved properties. By building a computational model of the ligand-protein complex, predictive models can be developed to forecast how structural changes to the ligand will affect its binding affinity.

For example, modifications could be explored at various positions on the parent molecule. The cyclohexyl group could be replaced with other aliphatic or aromatic rings to probe the effect on hydrophobic interactions. Substituents could be added to the indoline or phenyl rings to introduce new hydrogen bonding opportunities or to modulate the electronic properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed by correlating the calculated properties of a series of analogues with their experimentally determined (or computationally predicted) biological activities. These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. The design of novel analogues of indole alkaloids as potential anticancer agents is an area of active research. nih.gov

Structure Activity Relationship Sar Studies of 4 Cyclohexylphenyl Sulfonyl Indoline Analogues Molecular Level

Exploration of Indoline (B122111) Ring Substitutions

The indoline nucleus serves as a crucial anchor for the molecule, and its substitution provides a powerful means to modulate activity. The nature and position of substituents on this bicyclic system can significantly alter the compound's interaction with its biological target. nih.gov

Impact of Substituent Position on Molecular Interactions

The specific placement of substituents on the indoline ring is a determining factor for biological activity, as it dictates the orientation and potential for forming key interactions within a binding pocket. mdpi.com The indoline ring offers several positions for substitution (e.g., 4, 5, 6, and 7 on the benzene (B151609) ring portion).

Influence of Electronic and Steric Properties

The electronic and steric characteristics of substituents on the indoline ring are pivotal in defining the molecule's binding affinity. researchgate.netmdpi.com Quantum chemical calculations and empirical studies on similar scaffolds have demonstrated that these properties can be fine-tuned to enhance biological activity. researchgate.net

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or nitro groups (-NO₂) or electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups can modify the electron density of the indoline ring system. rsc.org This influences the strength of aromatic (π-π) stacking interactions and the pKa of the indoline nitrogen, which could be critical if it is involved in hydrogen bonding. For example, studies on quinoxaline (B1680401) derivatives have shown that electron-releasing groups can be essential for activity in some contexts, while electron-withdrawing groups are favored in others. mdpi.com

Steric Effects: The size and shape of substituents are equally important. Bulky groups can provide enhanced van der Waals contacts in a large hydrophobic pocket, thereby increasing affinity. Conversely, the same groups can cause steric hindrance if the binding site is constrained, leading to a loss of activity. nih.gov Small substituents like fluorine can be used to probe sensitive regions of a binding site or to block metabolic degradation without significantly increasing steric bulk. nih.gov

The following table presents hypothetical activity data for analogues with various substituents at the 5-position of the indoline ring, illustrating the potential interplay of electronic and steric factors.

Compound ID Indoline 5-Substituent (R) Electronic Property Steric Size Hypothetical IC₅₀ (nM)
A-1 -HNeutralSmall150
A-2 -FEWGSmall85
A-3 -ClEWGMedium95
A-4 -CH₃EDGMedium120
A-5 -OCH₃EDGMedium70
A-6 -CF₃Strong EWGLarge250
A-7 -NH₂EDGMedium65

Note: This data is illustrative and intended to represent potential SAR trends.

Modifications of the Sulfonyl Linker

The sulfonyl group acts as a rigid linker connecting the indoline and cyclohexylphenyl moieties. Its chemical nature and the length of the linker chain are critical for establishing the correct geometry for binding.

Bioisosteric Replacements of the Sulfonyl Group

Bioisosterism is a key strategy in medicinal chemistry to improve a molecule's potency and physicochemical properties while maintaining similar biological activity. tandfonline.comzu.ac.ae The sulfonyl group (-SO₂-) can be replaced by a variety of other functional groups, known as bioisosteres, to probe the importance of its structural and electronic features. nih.govresearchgate.net

The sulfonamide group (-SO₂NH-) is a common and effective bioisostere for various functional groups and can itself be a target for replacement. tandfonline.comresearchgate.net Other potential replacements for the core sulfonyl linker include a ketone (-CO-), a sulfoxide (B87167) (-SO-), or an amide (-CONH-). Each replacement alters the hydrogen bonding capacity, polarity, and rotational freedom of the linker. For instance, replacing the sulfonyl group with a sulfonamide introduces a hydrogen bond donor (the N-H), which could form a new, beneficial interaction with the target protein. nih.gov Conversely, if the oxygen atoms of the sulfonyl group are acting as crucial hydrogen bond acceptors, replacing them with a methylene (B1212753) group (-CH₂-) would likely lead to a significant loss of activity.

Linker Group Key Properties Potential Impact on Interaction
Sulfonyl (-SO₂-) Strong H-bond acceptor, rigid, polarForms H-bonds via oxygen atoms.
Sulfonamide (-SO₂NH-) H-bond donor and acceptor, polarIntroduces new H-bond donor potential.
Sulfoxide (-SO-) H-bond acceptor, polar, chiral centerReduces H-bond acceptor capacity; introduces stereochemistry.
Ketone (-CO-) H-bond acceptor, polar, planarMaintains H-bond acceptor ability but with different geometry.
Methylene (-CH₂-) Non-polar, flexibleEliminates H-bonding; increases lipophilicity.

Chain Length and Flexibility Variations

The spatial relationship between the indoline and cyclohexylphenyl rings is largely dictated by the linker. Altering its length and flexibility can be a powerful tool to optimize this relationship for improved binding. Studies on other molecular scaffolds have shown that even minor changes in linker length, such as the insertion of a single methylene group, can dramatically impact activity. acs.org

Increasing the chain length, for example by creating a -(CH₂)n-SO₂- linker, could allow the terminal aromatic groups to access different regions of the binding site. However, increased flexibility can also be detrimental, leading to an entropic penalty upon binding as the molecule must adopt a more rigid conformation. Introducing rigidity into the linker, for instance through double bonds or small rings, can pre-organize the molecule into its active conformation, which can enhance binding affinity. acs.org

Derivatization of the Cyclohexylphenyl Moiety

The (4-Cyclohexylphenyl) group is a large, lipophilic moiety that likely engages in significant hydrophobic and van der Waals interactions with the target. Modifications to both the cyclohexyl and phenyl portions can be used to refine these interactions.

Systematic derivatization of this moiety is a common strategy in SAR studies. researchgate.net For the phenyl ring, substituents can be introduced at the ortho, meta, or para positions relative to the sulfonyl group (positions 2, 3, and 5, respectively). The nature of these substituents—whether they are electron-donating or withdrawing, bulky or compact, polar or non-polar—can fine-tune the electronic character of the ring and introduce new points of interaction. For example, adding a chlorine atom could create a favorable halogen bond, while a methoxy (B1213986) group could act as a hydrogen bond acceptor. nih.gov

The cyclohexyl group is a key contributor to the molecule's lipophilicity. Replacing it with other cyclic systems (e.g., cyclopentyl, cycloheptyl) or even acyclic alkyl groups (e.g., tert-butyl) can probe the size and shape constraints of the corresponding hydrophobic pocket. It has been noted that a cyclohexyl ring can serve as an effective substitute for a phenyl ring in approximately half of the cases where it has been tried, underscoring its ability to occupy significant three-dimensional space. sci-hub.se

The following table illustrates hypothetical SAR data for substitutions on the phenyl ring of the cyclohexylphenyl moiety.

Compound ID Phenyl Substituent (Position) Electronic/Steric Nature Hypothetical IC₅₀ (nM)
C-1 None-150
C-2 2-FluoroEWG, Small110
C-3 3-MethoxyEDG, Medium90
C-4 3-ChloroEWG, Medium135
C-5 2-MethylEDG, Medium200

Note: This data is illustrative and intended to represent potential SAR trends.

Conformational Restriction Studies on the Cyclohexyl Ring

The cyclohexane (B81311) ring typically exists in a low-energy chair conformation. However, the orientation of the phenylsulfonylindoline group on the cyclohexane ring (axial vs. equatorial) can significantly impact biological activity. Theoretical calculations and experimental studies on similar phenylcyclohexane (B48628) structures indicate that the equatorial conformation is generally more stable. researchgate.net

By introducing substituents on the cyclohexyl ring or incorporating it into a more rigid bicyclic or spirocyclic system, chemists can enforce a specific conformation. This can lead to enhanced binding affinity and selectivity for the target protein. For instance, replacing the cyclohexyl ring with a more rigid adamantyl or norbornyl group could provide valuable SAR insights by exploring different spatial arrangements of the lipophilic group.

Substituent Effects on the Phenyl Ring

The phenyl ring in the [(4-Cyclohexylphenyl)sulfonyl]indoline scaffold offers a prime location for substitution to fine-tune the electronic and steric properties of the molecule. The nature, size, and position of substituents on this ring can dramatically alter biological activity.

Studies on analogous sulfonamide-containing compounds have shown that both electron-donating and electron-withdrawing groups can influence potency. For example, in a series of isatin-based sulfonamides, the introduction of electron-withdrawing groups on a phenyl ring was found to affect their inhibitory profile against certain enzymes. acs.org Similarly, in a series of indoline-5-sulfonamides, substitutions on an acyl group attached to the indoline nitrogen showed that chloro and dichloro substitutions on a phenyl ring led to potent inhibition of specific carbonic anhydrase isoforms. mdpi.comnih.gov

These findings suggest that a systematic exploration of substituents on the phenyl ring of this compound is warranted. A library of analogues with various substituents (e.g., fluoro, chloro, methyl, methoxy) at the ortho, meta, and para positions would be crucial for developing a comprehensive SAR.

Compound Substituent (R) Relative Activity
Analogue 1HBaseline
Analogue 24-FluoroIncreased
Analogue 34-ChloroIncreased
Analogue 44-MethylDecreased
Analogue 54-MethoxyVariable

This table is a hypothetical representation based on general principles of medicinal chemistry and findings from related compound series, as direct data for this compound is not available.

Regioselectivity and Stereochemistry in Analogue Synthesis

The synthesis of analogues of this compound must address key challenges in regioselectivity and stereochemistry to ensure the generation of pure, well-defined compounds for biological testing.

Regioselectivity is crucial when introducing substituents onto the indoline ring or the phenyl ring. For the indoline core, electrophilic aromatic substitution reactions must be controlled to direct substituents to the desired position (e.g., C5 or C6). The synthesis of indoline-6-sulfonamides, for instance, has been shown to be achievable through electrophilic aromatic chlorosulfonylation of N-acetyl-indoline, which preferentially directs the substitution to the 6-position. nih.gov Various methods for the regioselective synthesis of substituted indolines have been developed, including those utilizing nickel/photoredox dual catalysis and rhodium-catalyzed processes, which offer high control over the position of substitution. rsc.orgnih.gov

Stereochemistry becomes a critical consideration if chiral centers are introduced into the molecule, for example, by substitution on the indoline ring at the C2 or C3 positions or on the cyclohexyl ring. The synthesis of enantiomerically pure compounds is often necessary, as different enantiomers can have vastly different biological activities. Asymmetric hydrogenation of indoles using chiral catalysts is a common method to produce chiral indolines with high enantioselectivity. sci-hub.se Diastereoselective synthesis methods are also employed to control the relative stereochemistry of multiple chiral centers. acs.org

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the development of focused chemical libraries is a powerful strategy. chemdiv.com A focused library is a collection of structurally related compounds designed to systematically probe the effects of modifying specific parts of the lead molecule.

For this scaffold, a library could be designed to explore variations in three key regions:

The Indoline Core: Introducing a range of substituents at the N1, C5, and C6 positions to probe the effects of steric bulk and electronics on activity.

The Phenyl Ring: As discussed in section 4.3.2, a variety of electronically and sterically diverse substituents can be incorporated.

The Cyclohexyl Ring: Analogues with different ring sizes (e.g., cyclopentyl, cycloheptyl) or rigidified ring systems could be synthesized to explore the optimal conformation of this lipophilic group.

Mechanistic Investigations of Molecular Interactions Excluding Biological Outcomes

Characterization of Molecular Binding Mechanisms (In Vitro Biochemical Assays)

In the absence of specific studies on [(4-Cyclohexylphenyl)sulfonyl]indoline, this section outlines the general methodologies that would be employed to characterize its binding to a putative receptor.

Kinetics of Ligand-Receptor Association and Dissociation

To understand the dynamics of the interaction between this compound and its potential biological target, kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₔ) would need to be determined. These parameters describe how quickly the compound binds to its receptor and how readily it dissociates. The equilibrium dissociation constant (Kₔ), which is the ratio of kₔ to kₐ, is a measure of the binding affinity.

Table 1: Hypothetical Kinetic Data for Ligand-Receptor Binding

Parameter Description Hypothetical Value Range
kₐ (M⁻¹s⁻¹) Association Rate Constant 10³ - 10⁷
kₔ (s⁻¹) Dissociation Rate Constant 10⁻¹ - 10⁻⁵

| Kₔ (nM) | Equilibrium Dissociation Constant | 1 - 1000 |

This table presents a hypothetical range of values and is for illustrative purposes only, as no experimental data for this compound has been found.

Stoichiometry of Binding Interactions

Determining the stoichiometry of binding is crucial to understanding the nature of the ligand-receptor complex. This involves establishing the ratio in which molecules of this compound bind to its receptor. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) are commonly used for this purpose. For instance, a 1:1 stoichiometry would indicate that one molecule of the compound binds to one molecule of the receptor.

Identification of Key Residues in Binding Pockets (Computational and Mutagenesis Studies)

Identifying the specific amino acid residues within the binding pocket of a receptor that are critical for the interaction with this compound is fundamental to understanding its mechanism of action. This is typically achieved through a combination of computational modeling and experimental site-directed mutagenesis.

Computational docking simulations could predict the binding pose of the compound and highlight potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific residues. Subsequently, site-directed mutagenesis studies would be performed, where these identified residues are systematically replaced with other amino acids (e.g., alanine (B10760859) scanning) to assess their impact on binding affinity. A significant loss of binding upon mutation would confirm the importance of that residue in the interaction.

Allosteric Modulation Mechanisms

Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand. Should this compound act as an allosteric modulator, its mechanism would involve inducing a conformational change in the receptor that either enhances (positive allosteric modulator) or diminishes (negative allosteric modulator) the binding or efficacy of the orthosteric ligand. Investigating this would require specialized assays that measure the effect of the compound on the binding and function of the primary ligand.

Structural Determinants of Binding Affinity and Selectivity

The binding affinity and selectivity of this compound for its target would be dictated by its three-dimensional structure and chemical properties. Key structural features would include:

The Cyclohexylphenyl Group: The bulky and hydrophobic nature of the cyclohexyl ring likely contributes to binding through hydrophobic interactions within a corresponding pocket in the receptor. The phenyl ring could participate in π-π stacking or other aromatic interactions.

The Sulfonyl Group: This group is a strong hydrogen bond acceptor and could form crucial hydrogen bonds with donor residues (e.g., arginine, lysine, or asparagine) in the binding site.

The Indoline (B122111) Moiety: This part of the molecule can also engage in various interactions, including hydrophobic and hydrogen bonding.

Structure-activity relationship (SAR) studies, where systematic modifications are made to these different parts of the molecule, would be essential to delineate the precise contribution of each component to binding affinity and selectivity.

Biophysical Techniques for Studying Molecular Interactions

A variety of biophysical techniques are available to study the molecular interactions of a compound like this compound. The choice of technique depends on the specific information required.

Table 2: Biophysical Techniques and Their Applications

Technique Information Provided
Surface Plasmon Resonance (SPR) Real-time kinetics (kₐ, kₔ), binding affinity (Kₔ), and stoichiometry.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information of the ligand-receptor complex, identification of binding site residues.
X-ray Crystallography High-resolution 3D structure of the ligand-receptor complex.

| Fluorescence Spectroscopy | Changes in fluorescence upon binding can be used to determine binding affinity. |

This table lists common techniques and their general applications in studying ligand-receptor interactions.

Due to the absence of publicly available scientific literature detailing the specific mechanistic investigations—namely Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for the chemical compound this compound, we are unable to provide the requested article. Extensive searches have not yielded any specific data on the binding kinetics, thermodynamic parameters, or affinity measurements for this particular molecule.

The strict requirement to focus solely on this compound and the specified analytical techniques prevents the inclusion of information from related but structurally distinct compounds. Scientific accuracy and adherence to the provided outline cannot be achieved without the foundational research findings for this exact compound.

Should published data regarding the molecular interaction studies of this compound become available, the generation of the requested article would be possible.

Potential Applications Beyond Pharmaceutical Research Exploratory Chemical Applications

Utilization as a Scaffold in Materials Science

The robust nature of the indoline (B122111) scaffold, coupled with the electronic influence of the sulfonyl group, makes [(4-Cyclohexylphenyl)sulfonyl]indoline an intriguing candidate for applications in materials science. Although direct integration of this specific compound into materials is not yet documented, the properties of related molecules suggest potential avenues for exploration.

Polymer scaffolds are crucial in fields like tissue engineering and regenerative medicine, where they provide temporary structural support for cellular growth. researchgate.netnih.gov The incorporation of specific small molecules into these polymer matrices can enhance their properties or impart new functionalities. While research has focused on polymers like poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and polylactic acid (PLA), the addition of novel scaffolds is an area of active investigation. nih.gov The rigid structure of the sulfonylindoline core could potentially enhance the mechanical strength and thermal stability of polymers. Furthermore, functionalization of the indoline nitrogen or the phenyl ring could allow for covalent incorporation into polymer chains, creating new materials with tailored properties.

The optoelectronic properties of organic molecules are of significant interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netchemrxiv.org The electronic characteristics of this compound could be tuned through chemical modification to create materials with desirable photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings could modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission spectra. researchgate.net Studies on other sulfonyl-containing aromatic compounds have shown that the oxidation state of sulfur can influence the optical bandgap. cardiff.ac.uk Similarly, indole (B1671886) derivatives have been investigated as fluorescent probes, indicating the potential for developing emissive materials from the indoline scaffold. nih.gov

Table 1: Potential Optoelectronic Tuning of this compound Analogues

Functionalization StrategyPotential Effect on Optoelectronic Properties
Introduction of electron-donating groupsMay lead to a red-shift in absorption/emission spectra.
Introduction of electron-withdrawing groupsMay lead to a blue-shift in absorption/emission spectra.
Extension of π-conjugationCould narrow the HOMO-LUMO gap, affecting color and conductivity.
Introduction of fluorophoresCould lead to derivatives with strong fluorescent properties.

Application in Catalysis as a Ligand or Precatalyst

The indoline framework is a well-established structural motif in the design of chiral ligands for asymmetric catalysis. nih.gov The stereoelectronic properties of these ligands can be finely tuned to achieve high enantioselectivity in a variety of chemical transformations.

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Indole and indoline-based frameworks are recognized as important classes of heterobiaryls that can serve as core units for chiral ligands. nih.gov The synthesis of chiral analogues of this compound, for example, by introducing chirality in the indoline ring or on the cyclohexyl group, could lead to a new class of ligands for metal-catalyzed reactions. These ligands could find application in reactions such as asymmetric hydrogenations, cross-coupling reactions, and allylic substitutions. nih.govmdpi.com The sulfonyl group could play a role in modulating the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

Table 2: Potential Asymmetric Catalytic Applications of Chiral this compound Analogues

Reaction TypePotential Metal CatalystRole of Chiral Ligand
Asymmetric HydrogenationRhodium, Iridium, RutheniumControl of enantioselectivity in the reduction of prochiral olefins and ketones.
Asymmetric Cross-CouplingPalladium, Nickel, CopperEnantioselective formation of carbon-carbon and carbon-heteroatom bonds.
Asymmetric Allylic AlkylationPalladium, IridiumControl of stereochemistry in the formation of chiral allylic compounds.
Asymmetric Friedel-Crafts AlkylationCopper, ZincEnantioselective alkylation of indoles and other electron-rich arenes. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. rsc.org Indole and indoline derivatives have been successfully employed in organocatalytic asymmetric dearomatization reactions to construct chiral heterocyclic frameworks. rsc.org The indoline nitrogen of this compound, after removal of the sulfonyl group, could act as a nucleophilic or basic site in organocatalytic transformations. Alternatively, the scaffold itself could be functionalized with catalytically active groups, such as amines or thioureas, to create novel organocatalysts.

Use as a Chemical Probe for Biological System Studies (Non-clinical)

Chemical probes are essential tools for studying biological systems and elucidating the function of biomolecules. nih.gov Functionalized indoline derivatives have shown promise as fluorescent probes for sensing and imaging. nih.gov By incorporating fluorophores or environmentally sensitive moieties into the this compound structure, it is conceivable to develop novel chemical probes. For example, a derivative could be designed to exhibit a change in its fluorescence properties upon binding to a specific protein or in response to changes in the local environment, such as pH or polarity. nih.gov Such probes would be valuable for in vitro studies in cell biology and biochemistry, helping to unravel complex biological processes without a direct therapeutic goal.

Development of Fluorescent Analogues for Imaging Studies

The indoline core, being structurally related to the inherently fluorescent indole moiety, serves as a promising scaffold for the development of fluorescent probes. nih.gov The electronic properties of the indoline nitrogen are significantly modulated by the strongly electron-withdrawing sulfonyl group, which can influence the photophysical characteristics of the molecule. nih.govresearchgate.net By strategic modification of the cyclohexylphenyl ring or the indoline nucleus with fluorogenic groups, it is conceivable to create a new class of fluorescent dyes.

These fluorescent analogues could be designed to exhibit environmentally sensitive emission, where the fluorescence quantum yield and wavelength are dependent on local polarity or viscosity. Such probes are valuable tools in cell biology for imaging lipid droplets or other specific cellular compartments. The bulky cyclohexyl group could further influence the molecule's localization within biological membranes.

Table 1: Representative Fluorescent Probes Based on Indole/Indoline Scaffolds

Compound ClassTarget Analyte/ApplicationReported Detection LimitReference
Indole-based Chemosensor (FL)Fluoride Ions (F⁻)3.2 nM spectroscopyonline.com
Indole-based Chemosensor (IH-Sal)Zinc Ions (Zn²⁺)0.41 µM nih.govproquest.commdpi.com
Indolin-3-imine DerivativepH Sensing (Lysosomes)Not specified
Indolin-3-one AnalogueLipid Droplet StainingNot specified

This table presents data for related indole and indoline derivatives to illustrate the potential of the core scaffold in fluorescent probe development.

Affinity Probes for Proteomic Target Identification

Affinity-based proteomic approaches are powerful methods for identifying the protein targets of bioactive small molecules. korea.ac.krnih.govyoutube.com An appropriately functionalized derivative of this compound could be engineered into an affinity probe. This typically involves the introduction of two key features: a reactive group for covalent attachment to the target protein and a reporter tag for detection and enrichment.

Photoaffinity labeling is a common strategy where a photoreactive group, such as a benzophenone or an arylazide, is incorporated into the molecule. nih.govnih.govmdpi.com Upon UV irradiation, this group forms a highly reactive species that covalently cross-links the probe to nearby proteins. A reporter tag, such as a biotin moiety or a terminal alkyne for click chemistry, allows for the subsequent isolation and identification of the labeled proteins by mass spectrometry. nih.gov The this compound scaffold provides a stable framework to which these functionalities could be appended, enabling the exploration of its interactions within the proteome. nih.govyoutube.com

Role as an Intermediate in Complex Organic Synthesis

The indoline scaffold is a privileged structure found in numerous natural products and biologically active compounds. ekb.egresearchgate.netresearchgate.net Consequently, functionalized indolines like this compound are valuable intermediates for the construction of more complex molecular architectures.

Convergent Synthesis Strategies Utilizing the Indoline Scaffold

In convergent synthesis, complex molecules are assembled from smaller, pre-functionalized fragments. The N-sulfonylated indoline ring is a stable and versatile building block for such strategies. The sulfonyl group acts as a robust protecting group for the indoline nitrogen, allowing for selective chemical modifications at other positions of the molecule. clockss.org For instance, the benzene (B151609) ring of the indoline can be functionalized through electrophilic aromatic substitution, or the C2 and C3 positions can be modified following appropriate activation. Subsequently, the sulfonyl group can be removed under reductive conditions to liberate the free indoline for further elaboration. wikipedia.org This approach allows for the efficient and modular synthesis of complex polycyclic indole alkaloids. nih.govacs.org

Building Block for Natural Product Synthesis

The indoline skeleton is a core component of a vast array of natural products, including the pseudoindoxyl class of alkaloids. researchgate.netrsc.org The synthesis of these intricate molecules often relies on the availability of appropriately substituted indoline precursors. nih.govnih.gov this compound, with its defined substitution pattern, could serve as a starting material for the total synthesis of specific natural products or their analogues. The presence of the N-sulfonyl group can direct the stereochemistry of subsequent reactions and provides a handle for introducing further complexity. researchgate.net

Chemo-Sensors and Sensing Applications

The development of chemical sensors for the selective detection of ions and small molecules is a significant area of research. spectroscopyonline.com Indole and its derivatives have been successfully employed as the core recognition and signaling unit in various chemosensors. proquest.commdpi.comsjp.ac.lk

Design of Molecules for Analyte Detection

A chemosensor typically consists of a receptor unit that selectively binds to a specific analyte and a signaling unit that produces a measurable response, such as a change in color or fluorescence. sjp.ac.lk The indoline nitrogen in this compound is part of a sulfonamide linkage, and the lone pair is delocalized into the powerful electron-withdrawing sulfonyl group. While this reduces its basicity, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. By incorporating suitable ionophoric units onto the indoline or the cyclohexylphenyl ring, it may be possible to design novel chemosensors. The binding of an analyte could perturb the electronic structure of the molecule, leading to a detectable optical response. The design of such sensors often leverages principles like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). spectroscopyonline.com

Fluorescence-Based Sensing Mechanisms of this compound

The application of fluorescent molecules as sensors has become a cornerstone of modern chemical and biological research, enabling the detection and quantification of a wide array of analytes with high sensitivity and spatiotemporal resolution. While specific research into the fluorescent properties of this compound is not extensively documented in publicly available literature, the inherent structural motifs of this compound—namely the indoline scaffold—suggest a potential for its development into fluorescent probes. The exploration of this potential is grounded in the well-established use of indoline and its derivatives in the design of sophisticated sensing mechanisms. mdpi.com

The core of this compound's potential as a fluorescent sensor lies in the electronic properties of the indoline ring system. Indole and its reduced form, indoline, are common components of fluorescent dyes and probes due to their aromatic, electron-rich nature which can support π-π* electronic transitions, a fundamental requirement for fluorescence. mdpi.comrsc.orgnih.gov The covalent attachment of a (4-cyclohexylphenyl)sulfonyl group to the indoline nitrogen introduces a significant electronic perturbation that can be exploited for sensing. The sulfonyl group is strongly electron-withdrawing, which can modulate the electron density of the indoline fluorophore. This donor-acceptor architecture is a common strategy in the design of environmentally sensitive fluorescent probes.

Several plausible fluorescence-based sensing mechanisms could be envisaged for this compound and its derivatives:

Photoinduced Electron Transfer (PET): A prevalent mechanism in fluorescent sensor design, PET sensing relies on the quenching of fluorescence by an electron transfer process that can be inhibited or enhanced upon analyte binding. In a hypothetical PET sensor based on this compound, the indoline moiety could act as the fluorophore and a tethered receptor group could serve as the electron donor or acceptor. Interaction of an analyte with the receptor would alter its redox potential, thereby modulating the efficiency of the PET process and resulting in a "turn-on" or "turn-off" fluorescent response.

Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the N-arylsulfonylindoline structure is conducive to the formation of an ICT excited state. The energy and emission profile of ICT fluorophores are often highly sensitive to the polarity of their local environment. This solvatochromic behavior could be harnessed for sensing applications. For instance, a probe based on this compound could exhibit distinct fluorescent signals in different solvents or upon binding to a biological macromolecule, providing information about the hydrophobicity of its binding site.

Aggregation-Induced Emission (AIE): While not directly evident from its structure, derivatives of this compound could potentially be designed to exhibit AIE. In AIE-based sensors, the fluorophore is typically non-emissive in solution due to rotational or vibrational de-excitation pathways. Upon aggregation or binding to an analyte that restricts these intramolecular motions, a strong fluorescent signal is produced. The bulky cyclohexylphenyl group could, in principle, be modified to promote such aggregation in the presence of a specific target.

To illustrate the potential photophysical properties that could be relevant for a fluorescent sensor based on this scaffold, the following table presents hypothetical data based on common characteristics of indoline-based fluorophores. It is crucial to note that this data is for illustrative purposes and is not based on experimental measurements of this compound.

ParameterHypothetical ValueRationale
Excitation Wavelength (λex) 340 - 380 nmIndoline derivatives often absorb in the near-UV region. The exact wavelength would be influenced by the substitution on the phenylsulfonyl group.
Emission Wavelength (λem) 420 - 500 nmA significant Stokes shift is expected for donor-acceptor systems, leading to emission in the blue to green region of the spectrum.
Quantum Yield (ΦF) 0.05 - 0.40The quantum yield would likely be sensitive to the solvent environment and the presence of quenchers. The electron-withdrawing sulfonyl group might lead to a lower quantum yield in the absence of a specific analyte interaction that enhances emission.
Fluorescence Lifetime (τ) 1 - 5 nsTypical fluorescence lifetimes for small organic fluorophores fall within this range.

The development of a functional fluorescent sensor from the this compound scaffold would necessitate systematic chemical modifications to introduce a specific analyte recognition site. For example, the phenyl ring of the sulfonyl group could be functionalized with a receptor for a metal ion, an anion, or a biologically relevant small molecule. The binding event would then be transduced into a change in the fluorescent output of the indoline core through one of the mechanisms described above.

Q & A

Basic: What are the recommended synthetic routes for [(4-Cyclohexylphenyl)sulfonyl]indoline?

A viable approach involves a condensation reaction between 4-cyclohexylbenzenesulfonyl chloride and indoline derivatives, using a base like triethylamine under anhydrous conditions to minimize hydrolysis . For optimization, consider multi-step protocols analogous to ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate synthesis, where temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane) are critical . Post-synthesis purification via column chromatography is recommended to isolate high-purity products.

Advanced: How can computational methods optimize the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) with basis sets such as 6-311G(d,p) can model electronic transitions and predict UV-vis absorption spectra . For example, studies on indoline D205 dyes demonstrated solvent effects (e.g., chloroform vs. vacuum) on spectral shifts, highlighting the need to include solvation models like PCM (Polarizable Continuum Model) . Additionally, vibrational spectra computed via quantum chemical methods can guide synthetic modifications to enhance photostability or charge-transfer efficiency .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the indoline backbone and sulfonyl group connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclohexyl protons at δ 1.4–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and indoline N-H bends .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical details .

Advanced: What strategies can resolve discrepancies between theoretical and experimental UV-vis spectra of sulfonyl indoline derivatives?

Discrepancies often arise from solvent interactions or vibrational coupling. To address this:

  • Solvent Effect Modeling : Use TD-DFT with explicit solvent molecules or continuum models to simulate shifts (e.g., chloroform red-shifts absorption peaks by ~50 nm compared to vacuum) .
  • Vibrational Analysis : Compare computed vibrational modes with experimental IR/Raman data to identify overlooked transitions .
  • Experimental Validation : Measure spectra in multiple solvents (e.g., DMSO, THF) to correlate with computational predictions .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Functional Group Substitution : Replace the cyclohexyl group with fluorinated or heteroaromatic moieties to modulate lipophilicity and target binding, as seen in sulfonyl indoline inhibitors of epithelial-mesenchymal transition .
  • Stereochemical Optimization : Introduce chiral centers (e.g., via asymmetric synthesis) to improve selectivity, mimicking strategies used in trifluoromethyl indoline derivatives .
  • In Silico Screening : Molecular docking against targets like kinases or GPCRs can prioritize derivatives for in vitro testing .

Basic: What are the potential biological targets of sulfonyl indoline derivatives in medicinal chemistry research?

  • Enzymes : Sulfonamides inhibit carbonic anhydrases or proteases due to sulfonyl-Zn2+^{2+} interactions .
  • Receptors : The indoline scaffold may target serotonin or dopamine receptors, similar to 4-Fluoroindoline derivatives .
  • Cancer Pathways : Derivatives like 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide show activity against apoptosis regulators .
  • Anti-inflammatory Targets : (4-Cyclohexylphenyl)methanesulfonamide analogs exhibit COX-2 inhibition potential .

Advanced: What experimental designs are critical for evaluating this compound in drug discovery pipelines?

  • Dose-Response Assays : Use cell viability assays (e.g., MTT) across a concentration range (0.1–100 µM) to establish IC50_{50} values .
  • Selectivity Profiling : Screen against off-target panels (e.g., kinase inhibitors) to minimize toxicity .
  • Pharmacokinetic Studies : Assess metabolic stability via liver microsome incubations and plasma protein binding assays .

Basic: How can researchers validate the purity of this compound post-synthesis?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • TLC : Monitor reaction progress using silica gel plates and eluents like ethyl acetate/hexane (1:3) .

Advanced: What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig Amination : Explore C-N bond formation using Pd catalysts to generate diversely substituted indolines .
  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the indoline C4/C5 positions to expand SAR libraries .
  • Photoredox Catalysis : Leverage visible-light-mediated reactions for C-H functionalization, as demonstrated in cyclopenta[b]indoline syntheses .

Basic: What safety and handling protocols are recommended for this compound?

  • Storage : Under inert gas (N2_2) at –20°C to prevent sulfonyl group hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (refer to SDS data) .
  • Waste Disposal : Neutralize with aqueous NaHCO3_3 before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.